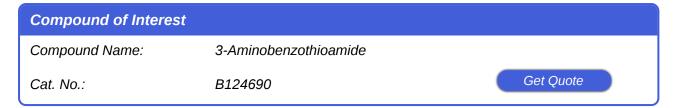


Application Notes and Protocols for the Functionalization of 3-Aminobenzothioamide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the functionalization of **3-aminobenzothioamide**, a key scaffold in medicinal chemistry. The protocols focus on common derivatization techniques, including N-acylation and N-alkylation, to generate a diverse library of compounds for drug discovery and development.

Introduction

3-Aminobenzothioamide is a versatile building block in the synthesis of various heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a primary amino group allows for straightforward functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The thioamide group, an isostere of the amide bond, offers unique physicochemical properties that can enhance membrane permeability and metabolic stability.[2] Functionalized **3-aminobenzothioamide** derivatives have shown particular promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[3][4][5]

Experimental Protocols Protocol 1: N-Acylation of 3-Aminobenzothioamide

This protocol describes the synthesis of N-acyl-**3-aminobenzothioamide** derivatives through the reaction of **3-aminobenzothioamide** with various acylating agents.



Materials:

- 3-Aminobenzothioamide
- Substituted benzoyl chloride or carboxylic acid
- N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA)
- N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU (for carboxylic acid coupling)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzothioamide (1.0 eq.) in anhydrous DMF or DCM.
- Addition of Base: Add DIPEA or TEA (1.5 2.0 eq.) to the solution and stir at room temperature for 10 minutes.
- Addition of Acylating Agent:
 - Using Acyl Chlorides: Slowly add the substituted benzoyl chloride (1.1 eq.) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).



 Using Carboxylic Acids: To a separate flask, dissolve the carboxylic acid (1.1 eq.), BOP or HBTU (1.1 eq.), and DIPEA (2.0 eq.) in DMF. Stir for 15 minutes to pre-activate the carboxylic acid, then add this mixture to the solution of 3-aminobenzothioamide. Stir at room temperature for 12-24 hours.

Work-up:

- Quench the reaction with water or saturated sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Nacyl-3-aminobenzothioamide derivative.
- Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[6][7]

Protocol 2: N-Alkylation of 3-Aminobenzothioamide

This protocol details the synthesis of N-alkyl-**3-aminobenzothioamide** derivatives via reductive amination or direct alkylation.

Materials:

- 3-Aminobenzothioamide
- Aldehyde or ketone
- Sodium triacetoxyborohydride or sodium cyanoborohydride
- Dichloroethane (DCE) or methanol



- Acetic acid (catalytic amount for reductive amination)
- Alkyl halide (for direct alkylation)
- Potassium carbonate or cesium carbonate (for direct alkylation)
- · Acetonitrile or DMF
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

Procedure (Reductive Amination):

- Imine Formation: Dissolve **3-aminobenzothioamide** (1.0 eq.) and the desired aldehyde or ketone (1.2 eq.) in DCE or methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
- Reduction: Add sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.) portionwise to the reaction mixture. Stir at room temperature for 12-24 hours, or until the reaction is complete by TLC.
- Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
- Characterization: Confirm the structure and purity of the N-alkyl-3-aminobenzothioamide derivative using appropriate spectroscopic methods.

Procedure (Direct Alkylation):

Reaction Setup: In a sealed tube, combine 3-aminobenzothioamide (1.0 eq.), the alkyl halide (1.2 eq.), and potassium carbonate or cesium carbonate (2.0 eq.) in acetonitrile or DMF.



- Reaction Conditions: Heat the mixture at 60-80 °C for 12-24 hours, monitoring the reaction progress by TLC.
- Work-up and Purification: Follow steps 4 and 5 from Protocol 1.
- Characterization: Confirm the structure and purity of the N-alkyl-3-aminobenzothioamide derivative using appropriate spectroscopic methods.

Data Presentation

The following tables summarize representative quantitative data for the functionalization of aminobenzothioamide and related aminobenzamide/aminobenzothiazole derivatives, including reaction yields and biological activity.

Table 1: Synthesis and Yield of Functionalized Derivatives

| Compound ID | Functionali zation Type | R Group | Solvent | Yield (%) | Reference |
|----------------|--|--------------------------|--------------|-----------|------------------------|
| 1a | N-Acylation | 4- Methoxybenz oyl | DMF | 96 | [2] |
| 1b | N-Acylation | 4- Chlorobenzoy I | THF | 98 | [2] |
| 1c | N-Acylation | 2-Toluoyl | THF | 73 | [2] |
| 2a | N-Alkylation (Reductive Amination) | Benzyl | DCE | 85 | (General Procedure) |
| 2b | N-Alkylation (Direct Alkylation) | Ethyl | Acetonitrile | 78 | (General Procedure) |

Table 2: Biological Activity of Functionalized Derivatives

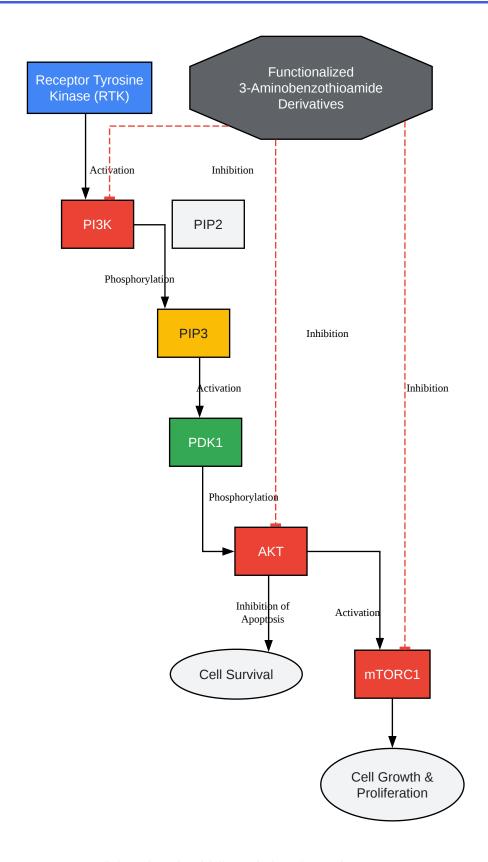


| Compound ID | Target | Assay | IC50 (μM) | Cell Line | Reference |
|----------------|---------------------------|--------------------|-----------------|-----------|-----------|
| 7h | ROR1 | MTT Assay | 3.5 | H1975 | [8] |
| 1g | PI3K/AKT/mT OR Pathway | MTT Assay | 0.23 | HCT-116 | [5] |
| 23 | VEGFR-2 | Enzymatic Assay | 0.097 | - | [4] |
| 4e | Antioxidant | DPPH Assay | 0.3287 mg/mL | - | [9] |
| 4d | Antibacterial | MIC | 6.72 mg/mL | E. coli | [9] |

Mandatory Visualization Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival that is often dysregulated in cancer. Many functionalized 2-aminobenzothiazole derivatives have been developed as inhibitors of this pathway.[3][4][5]





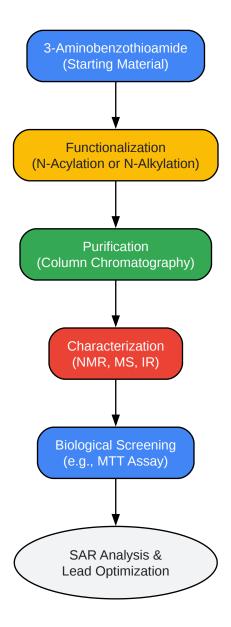
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.



Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and evaluation of functionalized **3-aminobenzothioamide** derivatives.



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Caption: General workflow for synthesis and evaluation.

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